1-(2-hydroxyphenyl)ethane-1,2-diol

Description

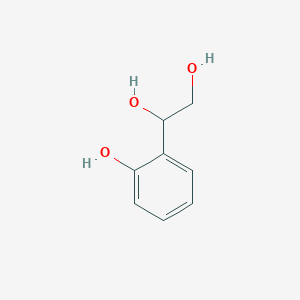

1-(2-Hydroxyphenyl)ethane-1,2-diol is a diol derivative featuring a phenyl ring substituted with a hydroxyl group at the ortho-position and vicinal diol groups on the adjacent ethane chain. For instance, metabolites like 1-(4-hydroxy-3-methoxyphenyl)ethane-1,2-diol (MOPEG) and 1-(3,4-dihydroxyphenyl)ethane-1,2-diol (DOPEG) are critical in neurotransmitter catabolism .

Properties

CAS No. |

82807-37-2 |

|---|---|

Molecular Formula |

C8H10O3 |

Molecular Weight |

154.16 g/mol |

IUPAC Name |

1-(2-hydroxyphenyl)ethane-1,2-diol |

InChI |

InChI=1S/C8H10O3/c9-5-8(11)6-3-1-2-4-7(6)10/h1-4,8-11H,5H2 |

InChI Key |

PSXOSXWSPRVCPJ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)C(CO)O)O |

Canonical SMILES |

C1=CC=C(C(=C1)C(CO)O)O |

Synonyms |

2-hydroxyphenyl glycol 2-hydroxyphenylglycol o-hydroxyphenyl glycol |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-hydroxyphenyl)ethane-1,2-diol can be synthesized through several methods. One common approach involves the reduction of 2-hydroxyacetophenone using sodium borohydride in methanol. The reaction typically proceeds at room temperature and yields the desired diol product.

Another method involves the biocatalytic reduction of 2-hydroxyacetophenone using whole-cell biocatalysts, such as recombinant Escherichia coli expressing carbonyl reductase and glucose dehydrogenase. This method offers high enantioselectivity and yields optically pure (S)-1-(2-hydroxyphenyl)ethane-1,2-diol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of method depends on factors such as cost, yield, and environmental impact. Biocatalytic methods are often preferred for their sustainability and high selectivity.

Chemical Reactions Analysis

Types of Reactions

1-(2-hydroxyphenyl)ethane-1,2-diol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or carboxylic acids.

Reduction: Reduction reactions can further reduce the diol to form alcohols or hydrocarbons.

Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

Substitution: Reagents such as alkyl halides or acyl chlorides are used in substitution reactions under basic or acidic conditions.

Major Products Formed

Oxidation: Quinones, carboxylic acids

Reduction: Alcohols, hydrocarbons

Substitution: Ethers, esters

Scientific Research Applications

1-(2-hydroxyphenyl)ethane-1,2-diol has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

Biology: The compound has been studied for its potential antioxidant and anti-inflammatory properties.

Industry: It is used in the production of polymers, resins, and other materials.

Mechanism of Action

The mechanism of action of 1-(2-hydroxyphenyl)ethane-1,2-diol involves its interaction with various molecular targets and pathways. For example, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. In terms of its anticoagulant activity, the compound may prolong thrombin time by interfering with the coagulation cascade .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following comparison focuses on substituent effects, biological activities, and synthetic applications of ethane-1,2-diol derivatives with aromatic or heteroaromatic substituents.

Substituted Phenyl Derivatives

Key Observations :

- Electron-Withdrawing Groups (e.g., Br in 1-(2-Bromophenyl)ethane-1,2-diol) increase polarity, enhancing solubility in polar solvents .

- Methoxy Groups (e.g., MOPEG) improve metabolic stability, as seen in neurotransmitter breakdown pathways .

- Amino Groups (e.g., 1-(3-aminophenyl)ethane-1,2-diol) introduce basicity, making the compound suitable for pharmaceutical derivatization .

Heteroaromatic and Complex Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.